2-Cyclopropylthiophene
Overview
Description
2-Cyclopropylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The cyclopropyl group attached to the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields, including pharmaceuticals and material sciences .
Mechanism of Action
Target of Action
2-Cyclopropylthiophene is a chemical compound that primarily interacts with the thiophene ring . The thiophene ring is a crucial component in various biochemical reactions, and it is the primary target of this compound .
Mode of Action
The interaction of this compound with its target involves a reaction with mercuric acetate in methanol, which takes place only in the thiophene ring . This interaction results in changes in the structure of the thiophene ring, affecting its ability to participate in further biochemical reactions .
Result of Action
The result of this compound’s action is the modification of the thiophene ring . This modification can potentially alter the ring’s participation in biochemical reactions, leading to molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that the cyclopropyl moiety in 2-Cyclopropylthiophene has specific reactivity characteristics
Cellular Effects
Derivatives of thiophene, the parent compound of this compound, have been widely used in material sciences and agrochemistry, and have been successfully applied as pharmaceuticals with various biological activities .
Molecular Mechanism
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics
Temporal Effects in Laboratory Settings
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics .
Dosage Effects in Animal Models
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics .
Metabolic Pathways
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics .
Transport and Distribution
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics .
Subcellular Localization
It is known that the cyclopropyl moiety in this compound has specific reactivity characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate and dicyclohexyl(2′,6′-dimethoxy [1,1′-biphenyl]-2-yl)phosphane (SPhos) as the catalyst system . The reaction typically requires small catalyst loading and can be performed under mild conditions to achieve good yields.
Another method involves the cyclization of substituted crotononitriles with elemental sulfur, followed by various functional group modifications such as formylation, bromination, and nitration .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and reactivity of the compound. scalable procedures have been developed to synthesize a variety of cyclopropylthiophene derivatives from commercially available and inexpensive starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common for this compound.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide is commonly used for bromination reactions.
Formylation: Formylation can be achieved using Vilsmeier-Haack reagent.
Nitration: Nitration is typically performed using a mixture of nitric acid and sulfuric acid.
Major Products:
Brominated Derivatives: 5-Cyclopropyl-2-bromothiophene.
Formylated Derivatives: 5-Cyclopropyl-2-formylthiophene.
Nitrated Derivatives: Various nitro-substituted cyclopropylthiophenes.
Scientific Research Applications
2-Cyclopropylthiophene has several scientific research applications:
Comparison with Similar Compounds
2-Cyclopropyl-3-thiophene: Similar structure but with the cyclopropyl group at a different position.
2-Cyclopropyl-5-methylthiophene: Contains an additional methyl group.
2-Cyclopropyl-4-nitrothiophene: Contains a nitro group instead of a hydrogen atom.
Uniqueness: 2-Cyclopropylthiophene is unique due to its specific reactivity and the ability to form a variety of derivatives with different functional groups. This versatility makes it valuable in the synthesis of biologically active compounds and materials with specific properties .
Properties
IUPAC Name |
2-cyclopropylthiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWWPRNUHKMQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342251 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29481-22-9 | |
Record name | 2-Cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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